molecular formula C4H5N3O2 B1321019 3-methyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 7169-98-4

3-methyl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B1321019
CAS No.: 7169-98-4
M. Wt: 127.1 g/mol
InChI Key: QMTMACYGCXTDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid (3M-1H-1,2,4-triazole-5-carboxylic acid) is an important organic compound in the field of medicinal chemistry, organic synthesis, and biochemistry. It is a versatile reagent used in the synthesis of a variety of molecules, including drugs, peptide hormones, and other biochemicals. It has a wide range of applications in scientific research, including in the study of enzyme-substrate interactions, drug-target interactions, and protein-protein interactions.

Scientific Research Applications

Synthesis and Characterization

  • The condensation reaction involving aminoguanidine bicarbonate and carboxylic acids forms compounds like 3-methyl-1H-1,2,4-triazole-5-amine, which have been characterized by various spectroscopic techniques. These compounds exhibit no antibacterial activity at high concentrations (Almeida, Maia, Souza, & Pacheco, 2022).

Chemical Reactions and Properties

  • Studies on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate reveal significant differences in susceptibility to acetylation compared to related compounds. This has led to the understanding of regioselective reactions and the formation of various acetylated products (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).

Antibacterial Applications

  • Synthesis of derivatives like 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid shows potential for antibacterial applications. These compounds, starting from commercially available 1,2,4-triazole-3-carboxylic acid, have been studied for their antibacterial activity (Brahmayya et al., 2018).

Synthesis and Transformation

  • Research has shown that a mixture of 1,2,4-triazole-3,5-dicarboxylic acid and 3-methyl-1,2,4-triazole-5-carboxylic acid can be formed by oxidation of 3,5-dimethyl-1,2,4-triazole. This has implications for the synthesis and transformation of various derivatives of 3-methyl-1,2,4-triazole-5-carboxylic acid (Vereshchagina & Lopyrev, 1970).

Future Directions

The future directions in the study of 1,2,4-triazole derivatives involve the development of new synthetic routes and the exploration of their potential biological activities . The synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for the preparation of nucleoside analogs is one such area of interest .

Biochemical Analysis

Biochemical Properties

3-methyl-1H-1,2,4-triazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogues and other bioactive molecules . It interacts with several enzymes and proteins, including ribonucleotide reductase and thymidylate synthase, which are essential for DNA synthesis and repair. The interaction of this compound with these enzymes involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as ATP and NADH.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, this compound acts as a competitive inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis. This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been extensively studied . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to have beneficial effects, such as enhancing immune function and reducing inflammation. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and energy metabolism . It interacts with enzymes such as adenosine deaminase and xanthine oxidase, which are involved in the metabolism of purines and pyrimidines. These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via nucleoside transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical processes in which it is involved.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Its localization to the mitochondria can also influence cellular metabolism and energy production.

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTMACYGCXTDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609256
Record name 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-98-4
Record name 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.